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Compound of Interest

Compound Name: ML218

Cat. No.: B609127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels (CaV3.1,

CaV3.2, and CaV3.3).[1] It has emerged as a valuable pharmacological tool for investigating

the physiological and pathophysiological roles of these channels.[2] Notably, ML218 can

penetrate the blood-brain barrier, making it a promising candidate for studying central nervous

system (CNS) disorders where T-type calcium channels are implicated, such as Parkinson's

disease.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics

of ML218, summarizing key data, detailing experimental protocols, and visualizing relevant

pathways to support further research and development.

Data Presentation
The following tables summarize the quantitative pharmacokinetic parameters of ML218 based

on available in vitro and in vivo data.

Table 1: In Vitro Potency and Selectivity of ML218
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Parameter Species/System Value Reference

IC50 (CaV3.2)
Patch Clamp

Electrophysiology
310 nM [1][2]

IC50 (CaV3.3)
Patch Clamp

Electrophysiology
270 nM [1][2]

IC50 (CaV3.2) Ca2+ Flux Assay 150 nM [2]

Inhibition of L-type

Ca2+ channels
@ 10 µM

No significant

inhibition
[1]

Inhibition of N-type

Ca2+ channels
@ 10 µM

No significant

inhibition
[1]

Inhibition of KATP

channels
@ 10 µM

No significant

inhibition
[1]

Inhibition of hERG

channels
@ 10 µM

No significant

inhibition
[1]

Table 2: In Vitro ADME Properties of ML218

Parameter Species Value Reference

Intrinsic Clearance

(CLint)
Rat Liver Microsomes 115 mL/min/kg [1]

Intrinsic Clearance

(CLint)

Human Liver

Microsomes
12.7 mL/min/kg [1]

Free Fraction (fu) Rat Plasma Good [1]

Free Fraction (fu) Human Plasma Good [1]

Table 3: In Vivo Pharmacokinetic Parameters of ML218 in Rats
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Parameter Dose & Route Value Reference

Terminal Half-Life

(t1/2)
1 mg/kg, IV ~7 hours [1]

Mean Residence Time

(MRT)
1 mg/kg, IV ~7 hours [1]

Plasma Concentration

(3 mg/kg, PO)
- 98 nM [1]

Brain Concentration (3

mg/kg, PO)
- 1.66 µM [1]

Plasma Concentration

(10 mg/kg, PO)
- 282 nM [1]

Brain Concentration

(10 mg/kg, PO)
- 5.03 µM [1]

Plasma Concentration

(30 mg/kg, PO)
- 1.2 µM [1]

Brain Concentration

(30 mg/kg, PO)
- 17.7 µM [1]

Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are crucial for reproducibility

and further study design.

In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and brain penetration of ML218 following

intravenous and oral administration in rats.

Animal Model: Male Sprague-Dawley rats.

Intravenous (IV) Administration Protocol:

Dose: 1 mg/kg.
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Formulation: ML218 is dissolved in a vehicle of 20% DMSO and 80% saline.

Administration: Administered via the jugular vein.

Blood Sampling: Blood samples are collected from the carotid artery at multiple time points:

pre-dose, 2, 7, 15, and 30 minutes, and 1, 2, 4, 7, and 24 hours post-dose.

Sample Processing: Blood is collected into chilled tubes containing EDTA and centrifuged to

separate plasma. Plasma samples are then stored at -80°C until analysis.

Oral (PO) Administration Protocol:

Doses: 3 mg/kg, 10 mg/kg, and 30 mg/kg.

Formulation: ML218 is administered as a suspension in 10% Tween 80 and 0.5%

methylcellulose.

Administration: Administered via oral gavage to fasted rats.

Sample Collection: Blood and brain tissue are collected at specified time points post-

administration.

Sample Processing: Blood is processed to plasma as described for the IV study. Brain tissue

is homogenized for analysis.

Analytical Method:

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

Quantification: The concentrations of ML218 in plasma and brain homogenates are

determined using a validated LC/MS/MS method. While specific parameters for the assay

with ML218 are not detailed in the provided references, a general approach involves protein

precipitation from the plasma and brain homogenates, followed by chromatographic

separation on a C18 column and detection using a mass spectrometer in multiple reaction

monitoring (MRM) mode.

Mandatory Visualization
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Signaling Pathway of ML218
ML218 exerts its pharmacological effects by inhibiting T-type calcium channels. The following

diagram illustrates the simplified signaling pathway.

ML218 T-type Ca²⁺ Channel
(CaV3.1, CaV3.2, CaV3.3)

Inhibits Ca²⁺ InfluxMediates Neuronal Excitability
(e.g., Burst Firing)

Increases Pathophysiological Effects
(e.g., Parkinsonian Symptoms)

Contributes to

Click to download full resolution via product page

Caption: Simplified signaling pathway of ML218 action.

Experimental Workflow for In Vivo Pharmacokinetics
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic

study of a compound like ML218.
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Preclinical In Vivo Pharmacokinetic Study

Select Animal Model
(e.g., Male Sprague-Dawley Rats)

Prepare Drug Formulation
(e.g., IV solution, PO suspension)

Administer Drug
(IV or PO at specified doses)

Collect Biological Samples
(Blood and/or Brain at timed intervals)

Process Samples
(Centrifuge for plasma, Homogenize brain)

Analyze Samples
(LC/MS/MS for drug quantification)

Pharmacokinetic Analysis
(Calculate parameters like t½, CL, AUC)

Report Findings

Click to download full resolution via product page

Caption: General workflow for a preclinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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